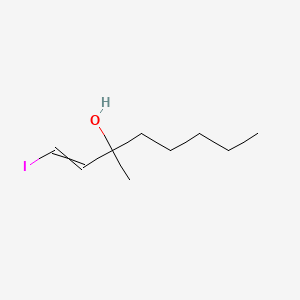

1-Iodo-3-methyloct-1-en-3-ol

Description

1-Iodo-3-methyloct-1-en-3-ol is an organoiodine compound featuring an eight-carbon chain with a methyl branch at position 3, a hydroxyl group at the same carbon, and an iodine atom at position 1. The molecule also contains a double bond between carbons 1 and 2. This structure confers unique reactivity due to the interplay of the iodine (a good leaving group), the hydroxyl group (a polar functional group), and the steric effects of the methyl branch.

Properties

CAS No. |

64270-11-7 |

|---|---|

Molecular Formula |

C9H17IO |

Molecular Weight |

268.13 g/mol |

IUPAC Name |

1-iodo-3-methyloct-1-en-3-ol |

InChI |

InChI=1S/C9H17IO/c1-3-4-5-6-9(2,11)7-8-10/h7-8,11H,3-6H2,1-2H3 |

InChI Key |

YQYHLXQUYAGSOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)(C=CI)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 1-Iodo-3-methyloct-1-en-3-ol is compared below with three analogues:

1-Chloro-3-methyloct-1-en-3-ol

- Structural Differences : Chlorine replaces iodine.

- Reactivity : Chlorine’s smaller atomic radius and lower polarizability reduce its leaving-group ability compared to iodine. This results in slower nucleophilic substitution reactions.

- Stability : The C-Cl bond (bond energy ~339 kJ/mol) is stronger than C-I (~209 kJ/mol), making the chloro-derivative less prone to decomposition under thermal or photolytic conditions .

3-Methyloct-1-en-3-ol

- Structural Differences : Lacks the iodine atom.

- Physical Properties : Lower molecular weight (vs. iodo-derivative) reduces boiling point and increases volatility.

1-Iodo-3-methyloct-3-en-1-ol

- Structural Differences : Double bond position shifts to carbons 3–4, altering conjugation and steric interactions.

- Reactivity : The relocated double bond may influence regioselectivity in addition reactions. The hydroxyl group’s proximity to the double bond could enable intramolecular hydrogen bonding, affecting solubility .

Data Table: Key Properties of Comparable Compounds

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Leaving Group Ability | Stability (Relative) |

|---|---|---|---|---|

| This compound | ~254.1 | ~220–240 (est.) | High (I⁻) | Moderate |

| 1-Chloro-3-methyloct-1-en-3-ol | ~178.7 | ~190–210 (est.) | Moderate (Cl⁻) | High |

| 3-Methyloct-1-en-3-ol | ~142.2 | ~170–185 | None | High |

Research Findings and Challenges

- Synthetic Limitations : The iodo-derivative’s synthesis faces challenges due to iodine’s susceptibility to light-induced degradation. A method analogous to ’s alkylation (using methyl iodide) may require inert conditions .

- Nomenclature Consistency: As per , systematic IUPAC naming ensures clarity in differentiating positional isomers (e.g., double bond location) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.